5-(Pyrrolidin-1-yl)pentan-1-ol

Description

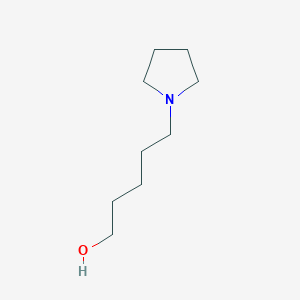

5-(Pyrrolidin-1-yl)pentan-1-ol is a chemical compound that features a pyrrolidine ring attached to a pentanol chain

Properties

IUPAC Name |

5-pyrrolidin-1-ylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBGSMWNGDMOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314721 | |

| Record name | 1-Pyrrolidinepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5626-78-8 | |

| Record name | 1-Pyrrolidinepentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinepentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-yl)pentan-1-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and displaces a leaving group (such as a halide) from a pentanol derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 5-(Pyrrolidin-1-yl)pentan-1-ol interacts significantly with neurotransmitter systems, particularly dopamine (DA) and norepinephrine (NE). It acts as an inhibitor of the reuptake of these neurotransmitters, suggesting potential therapeutic uses in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : By increasing the availability of DA and NE in synaptic clefts, it may enhance focus and attention.

- Depression : Its action on neurotransmitter systems could provide antidepressant effects.

Studies utilizing receptor binding assays have shown that this compound exhibits selective inhibition of dopamine and norepinephrine transporters with minimal impact on serotonin transporters (SERT), which is crucial for developing medications that target specific neurotransmitter pathways without unwanted side effects .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their stimulant properties, such as pyrovalerone. The following table summarizes key characteristics:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Dopamine/Norepinephrine reuptake inhibitor |

| Pyrovalerone | Structure | Stimulant; used therapeutically |

| 4-Methylmethcathinone | Structure | Stimulant; known for abuse potential |

This comparison highlights the unique pharmacological profile of this compound, which may offer different therapeutic avenues while posing risks associated with stimulant properties .

Behavioral Studies

Behavioral assessments in animal models have demonstrated that this compound can stimulate locomotor activity, similar to other stimulants. For example, studies indicated that certain analogs showed a time-dependent increase in locomotion lasting over eight hours . These findings underscore the compound's potential for both therapeutic use and risk of abuse.

Therapeutic Uses

The potential therapeutic applications extend to neurodegenerative diseases and psychiatric disorders. Research suggests that compounds like this compound may be effective in modulating monoamine levels, which could be beneficial in conditions characterized by dysregulated neurotransmission .

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-1-yl)pentan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with stimulant properties.

4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Another synthetic cathinone with similar stimulant effects.

Uniqueness

5-(Pyrrolidin-1-yl)pentan-1-ol is unique due to its specific structural features, including the presence of both a pyrrolidine ring and a pentanol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(Pyrrolidin-1-yl)pentan-1-ol, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar structures often exhibit stimulant properties by acting on the dopamine transporter (DAT) and serotonin transporter (SERT) .

Biological Activities

Stimulant Effects:

Research has shown that pyrrolidine derivatives can exhibit stimulant effects akin to those of amphetamines. For instance, compounds structurally related to this compound have been noted for their ability to increase locomotor activity in animal models, which is often indicative of stimulant properties .

Neurotoxicity:

A study on α-PVP, a compound closely related to this compound, highlighted concerns regarding neurotoxicity. The compound was associated with significant neurotoxic effects in both in vitro and in vivo studies, suggesting that caution should be exercised when considering the safety profile of similar pyrrolidine derivatives .

Case Studies:

One notable case involved the analysis of postmortem samples from individuals who had ingested α-PVP alongside other substances. The findings revealed high concentrations of related metabolites in various tissues, indicating significant bioaccumulation and potential toxicity . This underscores the importance of understanding the metabolic pathways of compounds like this compound.

Table 1: Biological Activity Summary

Pharmacokinetics

The pharmacokinetic profile of this compound remains under-researched. However, studies on similar compounds suggest rapid absorption and distribution within the central nervous system due to their lipophilic nature. The half-life and elimination routes are yet to be fully characterized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.